molecular formula C9H12N2O2 B12550217 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde CAS No. 674286-93-2

2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde

Katalognummer: B12550217
CAS-Nummer: 674286-93-2
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WOVVEQCABCHJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is an organic compound with a complex structure that includes amino, dimethylamino, and hydroxy functional groups attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Amination: Introduction of the amino group through a reaction with ammonia or an amine.

    Dimethylation: The dimethylamino group is introduced using dimethylamine under controlled conditions.

    Hydroxylation: The hydroxy group is added via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents for introducing halogens, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid.

    Reduction: 2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Amino-4-(dimethylamino)-6-hydroxybenzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is unique due to the presence of both amino and dimethylamino groups, which can participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

674286-93-2

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-amino-4-(dimethylamino)-6-hydroxybenzaldehyde

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-3-8(10)7(5-12)9(13)4-6/h3-5,13H,10H2,1-2H3

InChI-Schlüssel

WOVVEQCABCHJNC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C(=C1)O)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.